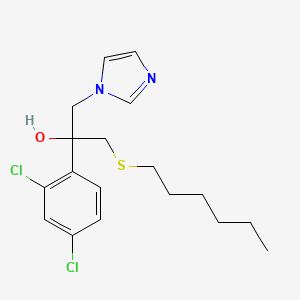
8-Hydroxyverrucarin A, (8R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyverrucarin A, (8R)- is a macrocyclic trichothecene mycotoxin produced by various fungal genera, including Myrothecium roridum . This compound is known for its potent cytotoxic activity and ability to inhibit protein synthesis . It has a molecular formula of C27H34O10 and a molecular weight of 518.5529 g/mol .
Preparation Methods
8-Hydroxyverrucarin A, (8R)- can be synthesized through several methods. One common approach involves the selenium dioxide oxidation of verrucarin A, which produces 8-Hydroxyverrucarin A as a minor product . Another method involves the transformation of verrucarin A by the zygomycete Rhizopus arrhizus . Industrial production methods typically involve the fermentation of Myrothecium roridum, followed by isolation and purification of the compound .
Chemical Reactions Analysis
8-Hydroxyverrucarin A, (8R)- undergoes various chemical reactions, including:
Oxidation: Selenium dioxide is commonly used as an oxidizing agent to convert verrucarin A to 8-Hydroxyverrucarin A.
Reduction: Specific conditions and reagents for reduction reactions involving this compound are less documented.
Substitution: The compound can undergo substitution reactions, although detailed conditions and reagents are not extensively covered in the literature.
The major product formed from the oxidation of verrucarin A is 8-Hydroxyverrucarin A .
Scientific Research Applications
8-Hydroxyverrucarin A, (8R)- has several scientific research applications:
Mechanism of Action
8-Hydroxyverrucarin A, (8R)- exerts its effects by selectively inhibiting protein synthesis . It binds to ribosomes and interferes with the translation process, leading to the inhibition of protein biosynthesis . This mechanism is similar to other trichothecene mycotoxins, which also target ribosomal function .
Comparison with Similar Compounds
8-Hydroxyverrucarin A, (8R)- is part of the macrocyclic trichothecene family, which includes compounds like verrucarin A and verrucarin X . Compared to these similar compounds, 8-Hydroxyverrucarin A, (8R)- is unique due to its specific hydroxylation at the 8th position . This structural difference contributes to its distinct biological activity and potency .
Similar Compounds
- Verrucarin A
- Verrucarin X
- 16-Hydroxyverrucarin A
Properties
CAS No. |
74608-63-2 |
|---|---|
Molecular Formula |
C27H34O10 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
(1R,3R,6R,8R,12S,13R,18E,20Z,24R,25S,26S)-6,12-dihydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione |
InChI |
InChI=1S/C27H34O10/c1-15-8-9-33-21(29)6-4-5-7-22(30)37-18-11-20-27(14-35-27)25(18,3)26(13-34-24(32)23(15)31)12-17(28)16(2)10-19(26)36-20/h4-7,10,15,17-20,23,28,31H,8-9,11-14H2,1-3H3/b6-4+,7-5-/t15-,17-,18-,19-,20-,23+,25-,26-,27+/m1/s1 |
InChI Key |
KLQXPYFNSWYRBB-PEERFKBRSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(C[C@H](C(=C[C@H]5O3)C)O)COC(=O)[C@H]1O)C)CO4 |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CC(C(=CC5O3)C)O)COC(=O)C1O)C)CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


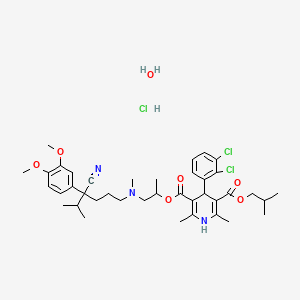


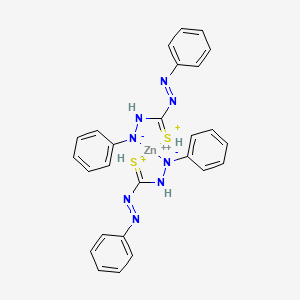

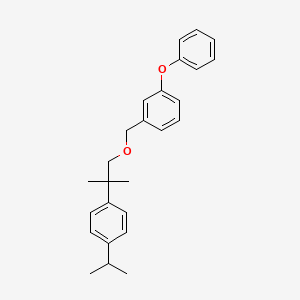
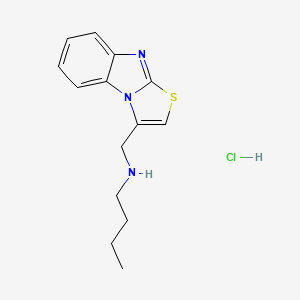
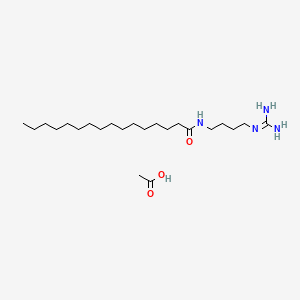
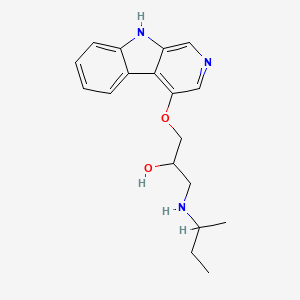
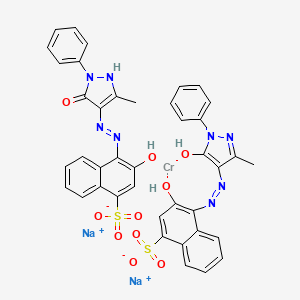
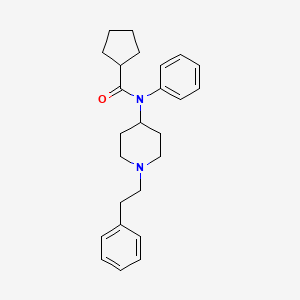
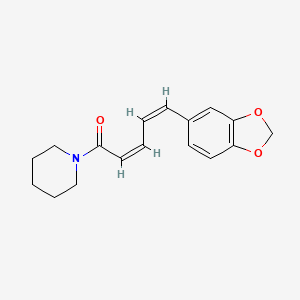
![(E)-but-2-enedioic acid;2-[(4-methyl-1,4-diazepan-1-yl)methyl]-1-(2-prop-2-ynoxyethyl)benzimidazole](/img/structure/B12765619.png)
